molecular formula C10H19O3P B13094278 Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite

Cat. No.: B13094278
M. Wt: 218.23 g/mol
InChI Key: MMCVNHLMQFVTMI-UHFFFAOYSA-N
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Description

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite is an organophosphorus compound with the molecular formula C10H19O4P. This compound is known for its unique structure, which includes a cyclohexyl group attached to a phosphonite moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite typically involves the reaction of cyclohexanone with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can convert the phosphonite group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the phosphonite group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, reduced phosphine compounds, and substituted organophosphorus compounds. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its action include signal transduction and metabolic processes, which are influenced by the presence of the phosphonite group.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite include:

  • Dimethyl (2-oxo-2-phenylethyl)phosphonite
  • Dimethyl (2-oxo-2-butyl)phosphonite
  • Dimethyl (2-oxo-2-hexyl)phosphonite

Uniqueness

This compound is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective.

Biological Activity

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonite is an organophosphorus compound with significant potential in various biological applications. Its unique structure, characterized by a cyclohexyl group attached to a phosphonate moiety, positions it as a versatile compound in both synthetic and biological chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H19O4P
  • Molecular Weight : Approximately 234.23 g/mol
  • Functional Groups : Phosphonate group, cyclohexyl ring, oxoethyl moiety

The presence of these functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several key areas regarding the biological activity of this compound:

  • Antimicrobial Properties : Preliminary research indicates that phosphonates, including this compound, exhibit effectiveness against various bacteria and fungi. This suggests potential applications in developing antimicrobial agents.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in phosphorylation processes. Organophosphorus compounds are known for their interactions with protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways .
  • Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound, particularly in cancer treatment as an indole-amine-2,3-dioxygenase (IDO) antagonist. This role may position it as a candidate for further development in oncology .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Phosphorylation and Dephosphorylation : The compound's phosphonate group is crucial for participating in phosphorylation reactions, which are vital for many biochemical processes within cells.
  • Binding Affinity : The cyclohexyl group enhances the compound's binding affinity to specific enzymes and receptors, influencing its reactivity and biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl (2-cyclopentyl-2-oxoethyl)phosphonateC9H17O4PSmaller cycloalkane ring; potentially different reactivity
Dimethyl (2-heptyl-2-oxoethyl)phosphonateC11H21O4PLonger carbon chain; may exhibit distinct biological activity
Dimethyl (2-cycloheptyl-2-oxoethyl)phosphonateC11H21O4PLarger ring size; different steric properties

These comparisons illustrate how variations in structure can influence the reactivity and biological activity of organophosphorus compounds.

Case Study 1: Antimicrobial Activity

A study conducted on various phosphonates showed that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound effectively inhibited PTPs involved in insulin signaling pathways. The inhibition was dose-dependent, indicating potential for therapeutic use in metabolic disorders .

Properties

Molecular Formula

C10H19O3P

Molecular Weight

218.23 g/mol

IUPAC Name

1-cyclohexyl-2-dimethoxyphosphanylethanone

InChI

InChI=1S/C10H19O3P/c1-12-14(13-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3

InChI Key

MMCVNHLMQFVTMI-UHFFFAOYSA-N

Canonical SMILES

COP(CC(=O)C1CCCCC1)OC

Origin of Product

United States

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